
5-bromo-6-fluoro-1H-indole
Overview
Description
5-Bromo-6-fluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The addition of bromine and fluorine atoms to the indole ring enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-1H-indole typically involves halogenation reactions. One common method is the bromination of 6-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones.
Reduction Reactions: The compound can be reduced to form 5-bromo-6-fluoroindoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-fluoro-1H-indole and 5-thio-6-fluoro-1H-indole.
Oxidation Reactions: Products include 5-bromo-6-fluoroindole-2,3-dione.
Reduction Reactions: Products include 5-bromo-6-fluoroindoline.
Scientific Research Applications
5-Bromo-6-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-1H-indole involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit protein kinases by binding to their active sites, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
6-Fluoro-1H-indole: Lacks the bromine atom, which may affect its reactivity and applications.
5-Fluoro-1H-indole: Contains a fluorine atom at a different position, leading to variations in its chemical behavior.
Uniqueness
5-Bromo-6-fluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms on the indole ring
Biological Activity
5-Bromo-6-fluoro-1H-indole is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer, antiviral, and antibacterial effects, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C9H4BrFN2
- Molecular Weight : Approximately 239.05 g/mol
- IUPAC Name : this compound
- CAS Number : 2090308-30-6
The presence of bromine and fluorine atoms in the indole structure enhances its reactivity and biological activity, making it a promising candidate for drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including various receptors and enzymes. The halogen substitutions improve binding affinity and selectivity, which are crucial for modulating biological pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that modifications in the indole structure lead to enhanced cytotoxic effects against cancer cells, with the bromine and fluorine substitutions contributing to improved potency .
Case Study: Anticancer Efficacy
In a comparative study, this compound was evaluated against other indole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine at position 5, Fluorine at 6 | Strong anticancer activity |
6-Fluoro-1H-indole | Fluorine at position 6 | Moderate anticancer activity |
5-Bromo-1H-indole | Bromine at position 5 | Limited biological activity |
5-Bromo-6-chloro-1H-indole | Bromine at position 5, Chlorine at 6 | Reduced potency compared to bromine-fluorine variant |
This comparison highlights the enhanced biological activity conferred by the combination of bromine and fluorine.
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential antiviral effects. Studies suggest that compounds with similar structural features can inhibit viral replication by targeting specific viral enzymes or receptors .
Antibacterial Activity
The compound also exhibits antibacterial properties. Research has identified it as an effective agent against various bacterial strains, including Gram-positive bacteria. For example, a study found that derivatives of this compound enhanced the efficacy of antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) while showing lower cytotoxicity .
Case Study: Antibacterial Efficacy
The antibacterial activity of various analogues was assessed:
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | MIC ≤ 0.25 µg/mL |
Other Indole Derivatives | Various Gram-positive bacteria | MIC values varied (4.8 µM - 12.4 µM) |
This table illustrates the strong antibacterial potential of the compound compared to other derivatives .
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKIMTKXOCVWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470610 | |
Record name | 5-bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434960-42-6 | |
Record name | 5-bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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